Derazantinib Racemate Derazantinib Racemate
Brand Name: Vulcanchem
CAS No.:
VCID: VC4212014
InChI: InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)
SMILES: COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Molecular Formula: C29H29FN4O
Molecular Weight: 468.6 g/mol

Derazantinib Racemate

CAS No.:

Cat. No.: VC4212014

Molecular Formula: C29H29FN4O

Molecular Weight: 468.6 g/mol

* For research use only. Not for human or veterinary use.

Derazantinib Racemate -

Specification

Molecular Formula C29H29FN4O
Molecular Weight 468.6 g/mol
IUPAC Name 6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine
Standard InChI InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)
Standard InChI Key KPJDVVCDVBFRMU-UHFFFAOYSA-N
SMILES COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Canonical SMILES COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Introduction

Chemical and Structural Profile of Derazantinib Racemate

Molecular Characteristics

Derazantinib Racemate (C29H29FN4O) has a molecular weight of 468.57 g/mol and a predicted density of 1.218 g/cm³ . The racemate comprises equal parts of enantiomers, though the R-enantiomer (CAS 1234356-69-4) is the biologically active form . Its ATP-competitive binding mechanism disrupts FGFR signaling by inhibiting receptor autophosphorylation and downstream pathways, including FRS2α, AKT, and ERK .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC29H29FN4O
Molecular Weight468.57 g/mol
CAS Number2309668-44-6
Storage Conditions-20°C (powder), -80°C (solvent)

Mechanism of Action and Preclinical Efficacy

FGFR Pathway Inhibition

Derazantinib Racemate exhibits pan-FGFR activity, preferentially targeting FGFR2 with an IC50 of 1.8 nM . In vitro studies using FGFR2-amplified cell lines (e.g., SNU-16) demonstrated dose-dependent inhibition of cell proliferation (IC50: 10–100 nM) and induction of G1 cell cycle arrest . Apoptosis was observed in models with high FGFR2 protein expression, correlating with reduced phosphorylation of FGFR2 and downstream effectors .

In Vivo Antitumor Activity

In xenograft models of FGFR2-driven tumors, Derazantinib Racemate achieved significant tumor growth suppression. For example, NCI-H716 xenografts treated with 50 mg/kg daily showed 70% tumor volume reduction compared to controls . Embryonic studies in avian models revealed skeletal abnormalities (81.3% of embryos) consistent with FGFR inhibition, further validating its target engagement .

Clinical Development and Therapeutic Applications

Phase 1/2 Trials in Intrahepatic Cholangiocarcinoma

A pivotal phase 1/2 study (NCT01752920) enrolled 35 iCCA patients with FGFR2 genetic aberrations, of whom 29 harbored FGFR2 fusions . At a dose of 300 mg daily, 20% achieved partial responses (32–47% tumor reduction), while 57% exhibited stable disease . Median treatment duration was 183 days (95% CI: 166–289), with 54% of patients remaining on therapy beyond 16 weeks .

Table 2: Clinical Outcomes in iCCA Patients

ParameterResult
Partial Response Rate20% (6/30)
Stable Disease Rate57% (17/30)
Median Treatment Duration183 days

Biomarker-Driven Patient Selection

FGFR2 fusions, present in 13–20% of iCCA cases, serve as the primary biomarker for Derazantinib Racemate eligibility . Next-generation sequencing (NGS) and fluorescence in situ hybridization (FISH) are utilized to identify fusion-positive patients, with NGS detecting 14/17 cases in clinical trials .

Future Directions and Comparative Analysis

Ongoing Clinical Trials

As of April 2025, three clinical trials are evaluating Derazantinib Racemate in FGFR-aberrant malignancies, including phase 2 studies in cholangiocarcinoma (NCT03230318) and gastric adenocarcinoma . These trials aim to validate its efficacy in broader populations and explore combination therapies with chemotherapy or immune checkpoint inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator